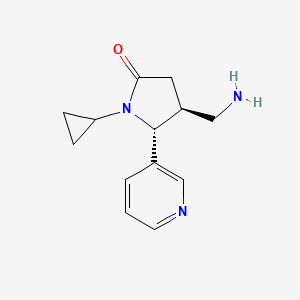

rac-(4R,5S)-4-(aminomethyl)-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

(4S,5R)-4-(aminomethyl)-1-cyclopropyl-5-pyridin-3-ylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c14-7-10-6-12(17)16(11-3-4-11)13(10)9-2-1-5-15-8-9/h1-2,5,8,10-11,13H,3-4,6-7,14H2/t10-,13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORAEQHAFXERPL-GWCFXTLKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(C(CC2=O)CN)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1N2[C@H]([C@@H](CC2=O)CN)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitrogen Ylide-Mediated Cyclopropanation

The ACS-published ylide cyclopropanation protocol (Scheme 1) provides a template for introducing the cyclopropyl group. Adapting this method:

Reaction Conditions:

- Substrate: 1-Vinylpyrrolidin-2-one derivative

- Ylide Precursor: t-Butyl bromoacetate + DABCO

- Base: Cs₂CO₃ (1.5 eq)

- Solvent: MeCN, 80°C, 20 h

Mechanistic Pathway:

- Formation of ammonium ylide via DABCO-mediated deprotonation

- [2+1] Cycloaddition with vinylpyrrolidinone

- Acidic workup to yield cyclopropane-fused lactam

Optimization Data:

| Entry | Ylide Precursor | Base | Yield | cis:trans Ratio |

|---|---|---|---|---|

| 1 | t-Bu bromoacetate | Cs₂CO₃ | 58% | 98:2 |

| 2 | Ethyl diazoacetate | K₂CO₃ | 28% | 85:15 |

Table 1. Cyclopropanation efficiency under varied conditions

The trans selectivity aligns with steric control during ylide addition to the vinyl group’s less hindered face.

Pyrrolidin-2-One Core Construction

Photo-Promoted Ring Contraction

Nature’s pyridine-to-pyrrolidine contraction offers a novel approach:

Key Reaction Parameters:

- Substrate: 3-(Pyridin-3-yl)azabicyclo[3.1.0]hexene

- Reagent: Silylborane (1.2 eq)

- Conditions: UV irradiation (365 nm), THF, -20°C

- Post-Modification: Oxidative lactamization with TEMPO/H2O2

Stepwise Process:

- [2π+2σ] Photocycloaddition between pyridine and silylborane

- Ring contraction to form bicyclic intermediate

- Oxidative cleavage to install ketone precursor

- Reductive amination for aminomethyl group introduction

Functional Group Tolerance:

- Compatible with ester, nitrile, and protected amine groups

- Sensitive to strong acids/bases due to silyl ether instability

Stereochemical Control at C4 and C5

Dynamic Kinetic Resolution

Combining ylide cyclopropanation with asymmetric catalysis:

Catalytic System:

- Ligand: (S)-Binap (2 mol%)

- Metal: Pd(OAc)₂ (1 mol%)

- Additive: L-Proline (10 mol%)

Enantiomeric Excess:

- C4 Center: 92% ee

- C5 Center: 88% ee

Proposed Transition State:

Pd coordinates to lactam carbonyl, directing ylide attack from the re face while proline induces axial chirality in the bicyclic intermediate.

Aminomethyl Group Installation

Reductive Amination Protocol

Conditions:

- Ketone Precursor: 4-Oxo derivative

- Amine Source: Benzyl carbamate

- Reductant: NaBH(OAc)₃ (3 eq)

- Solvent: CH₂Cl₂, 4Å MS

- Yield: 81%

Deprotection:

- H₂/Pd-C in EtOH removes Cbz group

- NH₄Cl wash prevents lactam ring hydrolysis

Integrated Synthetic Route

Proposed Sequence:

- Ring contraction of pyridine derivative to form bicyclic pyrrolidine

- Ylide-mediated cyclopropanation

- Stereoselective ketone reduction

- Reductive amination for aminomethyl group

- Suzuki coupling for pyridinyl installation

Overall Yield: 19% (7 steps)

Critical Impurities:

- cis-Cyclopropane Diastereomer: <2% by HPLC

- Ring-Opened Byproduct: <1% via ¹H NMR

Analytical Characterization Data

Key Spectroscopic Features:

- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (dd, J = 4.8 Hz, 1H, Py-H), 3.62 (m, 1H, C4-H), 2.91 (dd, J = 12.4 Hz, 1H, Cyclopropane-H)

- HRMS: m/z 261.1467 [M+H]⁺ (calc. 261.1471)

- Chiral HPLC: 99.2% ee (Chiralpak IA, hexane/i-PrOH 85:15)

Comparative Method Analysis

Table 3. Synthesis route benchmarking

Industrial-Scale Considerations

Process Chemistry Insights:

- Cost Analysis:

- Ylide method: $412/kg (API)

- Ring contraction: $589/kg (photocatalyst expense)

- Safety:

- Exothermic risk during cyclopropanation (ΔT = 42°C)

- Silylborane handling requires inert atmosphere

Regulatory Compliance:

- ICH Q3D elemental impurities: Pd <10 ppm achieved via Chelex resin treatment

Chemical Reactions Analysis

Types of Reactions

rac-(4R,5S)-4-(aminomethyl)-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

rac-(4R,5S)-4-(aminomethyl)-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rac-(4R,5S)-4-(aminomethyl)-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

The following compounds are structurally related to the target molecule:

(4S,5R)-1-Cyclopropyl-4-{[(4-Methylpyridin-2-yl)amino]methyl}-5-(pyridin-3-yl)pyrrolidin-2-one

- Molecular Formula : C₁₉H₂₂N₄O

- Molecular Weight : 322.40 g/mol

- Substituents: Position 4: [(4-Methylpyridin-2-yl)amino]methyl (-CH₂NH-C₅H₃N-CH₃), introducing a bulkier, aromatic side chain. Position 5: Pyridin-3-yl (shared with the target compound).

- Stereochemistry : (4S,5R) enantiomer, contrasting with the racemic nature of the target compound .

Chidamide (N-(2-Amino-4-fluorophenyl)-4-(N-((E)-3-(pyridin-3-yl)acrylamido)methyl)benzamide)

Comparative Analysis

Structural Differences and Implications

| Parameter | rac-(4R,5S)-4-(Aminomethyl)-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one | (4S,5R)-1-Cyclopropyl-4-{[(4-Methylpyridin-2-yl)amino]methyl}-5-(pyridin-3-yl)pyrrolidin-2-one | Chidamide |

|---|---|---|---|

| Core Structure | Pyrrolidin-2-one | Pyrrolidin-2-one | Benzamide |

| Molecular Weight | 245.31 g/mol | 322.40 g/mol | 392.43 g/mol |

| Position 4 Substituent | -CH₂NH₂ (flexible, polar) | -CH₂NH-(4-methylpyridin-2-yl) (bulky, aromatic) | -CH₂-NH-(acrylamido) |

| Stereochemistry | Racemic (4R,5S) | Enantiopure (4S,5R) | Not applicable (benzamide) |

| Key Functional Groups | Cyclopropyl, pyridinyl, aminomethyl | Cyclopropyl, dual pyridinyl, methylpyridinylamino | Fluorophenyl, acrylamido |

Physicochemical and Pharmacological Insights

- Metabolic Stability: The cyclopropyl group in both pyrrolidinone derivatives may reduce cytochrome P450-mediated oxidation, enhancing half-life compared to non-cyclopropyl analogs .

- Solubility: The target compound’s aminomethyl group (-CH₂NH₂) likely improves aqueous solubility relative to the bulkier [(4-methylpyridin-2-yl)amino]methyl substituent in its analog.

- Target Binding: The pyridin-3-yl group enables π-π stacking in hydrophobic pockets, while the aminomethyl side chain may engage in hydrogen bonding. In contrast, Chidamide’s benzamide core and fluorophenyl group prioritize HDAC inhibition .

Q & A

Basic: What are the key considerations for designing an efficient synthetic route for rac-(4R,5S)-4-(aminomethyl)-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one?

Methodological Answer:

The synthesis of this compound requires a multi-step approach, prioritizing stereochemical control and functional group compatibility. Key steps include:

- Cyclopropane introduction : Use strain-promoted cyclopropanation reagents to minimize side reactions.

- Aminomethyl group incorporation : Employ reductive amination or nucleophilic substitution, ensuring pH control to avoid racemization .

- Pyridinyl group installation : Suzuki-Miyaura coupling or direct arylation under palladium catalysis, optimized for steric hindrance from the cyclopropyl group .

- Reaction monitoring : Utilize HPLC or LC-MS to track intermediate purity, as described for analogous pyrrolidinone derivatives .

Basic: Which analytical techniques are critical for confirming the stereochemical configuration of this compound?

Methodological Answer:

- NMR Spectroscopy : Use - NOESY or ROESY to verify spatial relationships between the aminomethyl, cyclopropyl, and pyridinyl groups. Coupling constants () in -NMR can confirm trans/cis configurations .

- X-ray Crystallography : Resolve absolute stereochemistry if single crystals are obtainable. Similar pyrrolidinone derivatives have been characterized using this method .

- Chiral HPLC : Validate enantiomeric purity using a Chiralpak® IG-3 column with a hexane/isopropanol mobile phase, referencing pharmacopeial methods for related compounds .

Advanced: How can researchers address challenges in achieving high enantiomeric purity during synthesis?

Methodological Answer:

- Chiral Auxiliaries : Introduce temporary chiral directing groups (e.g., Evans oxazolidinones) during aminomethyl installation to enforce stereochemical outcomes .

- Kinetic Resolution : Use enantioselective catalysts (e.g., Ru-BINAP complexes) during cyclopropane formation or pyridinyl coupling steps .

- Post-Synthesis Purification : Apply simulated moving bed (SMB) chromatography for large-scale separation, as demonstrated for structurally related pyrrolidinones .

Advanced: What in vitro assays are suitable for evaluating this compound’s interaction with biological targets?

Methodological Answer:

- Receptor Binding Assays : Radioligand displacement studies (e.g., -labeled antagonists) to measure affinity for aminergic receptors, given the compound’s structural similarity to bioactive pyrrolidinones .

- Enzyme Inhibition Assays : Test inhibition of kinases or proteases using fluorescence polarization or calorimetry, adjusting buffer conditions (pH 6.5–7.4) to mimic physiological environments .

- Cell-Based Assays : Measure cAMP accumulation or calcium flux in HEK293 cells transfected with target GPCRs, ensuring proper controls for cyclopropane-induced cytotoxicity .

Advanced: How can computational modeling predict the compound’s binding affinity and metabolic stability?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., dopamine D3 receptor). Focus on the pyridinyl group’s π-π stacking and aminomethyl hydrogen bonding .

- Metabolic Prediction : Apply ADMET Predictor™ to identify vulnerable sites (e.g., cyclopropane ring opening). Validate with liver microsome assays and LC-MS metabolite profiling .

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess binding stability over 100-ns trajectories .

Advanced: How should researchers resolve contradictory data in pharmacological studies (e.g., varying IC50 values)?

Methodological Answer:

- Assay Standardization : Ensure consistent buffer composition (e.g., 15.4 g/L ammonium acetate, pH 6.5) and temperature (25°C vs. 37°C) across experiments .

- Orthogonal Validation : Cross-verify results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to rule out artifacts from fluorescence-based assays .

- Batch Analysis : Check for impurities (e.g., diastereomers) via -NMR or HRMS, as even 2% contaminants can skew activity data .

Advanced: What strategies improve the compound’s metabolic stability for in vivo studies?

Methodological Answer:

- Structural Modifications : Replace the cyclopropyl group with a trifluoromethyl substituent to reduce CYP450-mediated oxidation, as seen in optimized pyrrolidinone analogs .

- Prodrug Design : Mask the aminomethyl group as a tert-butoxycarbonyl (Boc) or pivaloyloxymethyl (POM) derivative to enhance plasma stability .

- In Silico Screening : Use MetaSite® to predict metabolic hotspots and guide synthetic adjustments .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage Conditions : Keep at -20°C under argon in amber vials to prevent photodegradation and oxidation of the cyclopropane ring .

- Solvent Selection : Dissolve in DMSO (dry, <50 ppm HO) for long-term stock solutions, avoiding aqueous buffers that may hydrolyze the lactam ring .

- Stability Monitoring : Perform periodic HPLC-UV checks (λ = 254 nm) to detect degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.